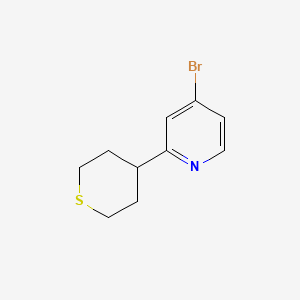
4-Bromo-2-(thian-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(thian-4-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a thian-4-yl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thian-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with a thian-4-yl precursor under suitable conditions. For instance, the cross-coupling reaction of 4-bromopyridine with a thian-4-yl organometallic reagent, such as a Grignard reagent or an organolithium compound, can yield the desired product. The reaction typically requires a palladium catalyst and a suitable ligand to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(thian-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thian-4-yl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, ligands, and bases such as potassium phosphate.
Major Products Formed
Substitution: Formation of 4-substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Cross-Coupling: Formation of biaryl or alkyl-aryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-(thian-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening purposes.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The thian-4-yl group may also play a role in enhancing the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a thian-4-yl group.
4-Bromopyridine: Lacks the thian-4-yl group, making it less versatile in certain synthetic applications.
Thiazole Derivatives: Compounds containing a thiazole ring, which may exhibit similar biological activities but differ in their chemical reactivity and properties.
Uniqueness
4-Bromo-2-(thian-4-yl)pyridine is unique due to the presence of both a bromine atom and a thian-4-yl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the exploration of novel biological activities.
Propiedades
Fórmula molecular |
C10H12BrNS |
|---|---|
Peso molecular |
258.18 g/mol |
Nombre IUPAC |
4-bromo-2-(thian-4-yl)pyridine |
InChI |
InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
Clave InChI |
ADAQIRDIPOMNAR-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


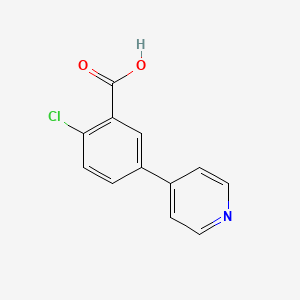
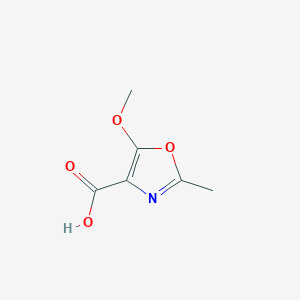

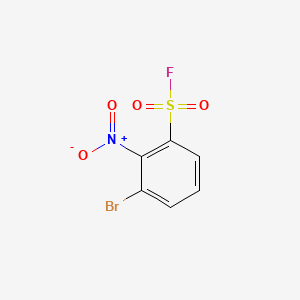
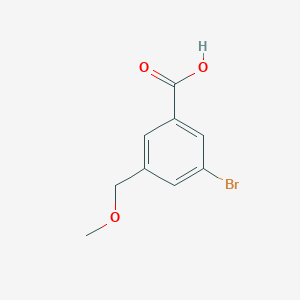
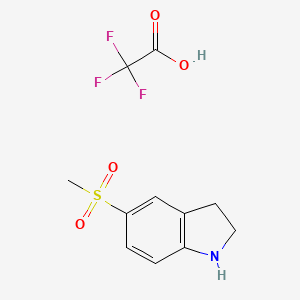
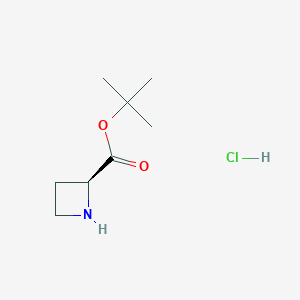
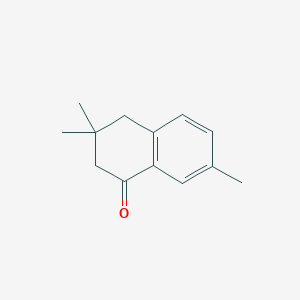
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)

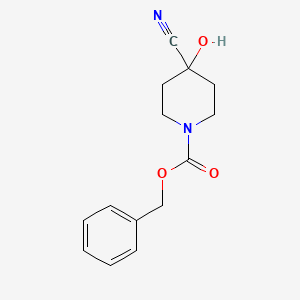
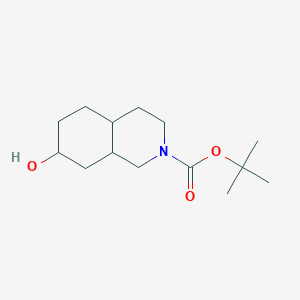
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)

